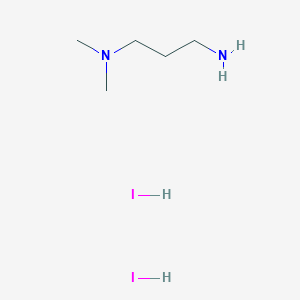

N',N'-Dimethylpropane-1,3-diamine;dihydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

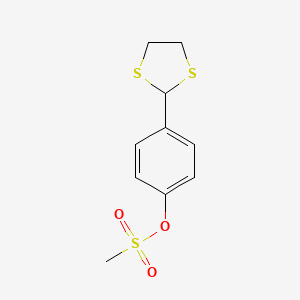

N’,N’-Dimethylpropane-1,3-diamine, also known as N,N’-Dimethyl-1,3-propanediamine (DMPA), is a chemical crosslinking reagent . It is a crucial compound used extensively in the biomedicine industry. With its unique properties, it acts as a vital building block for producing pharmaceutical drugs effective in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .

Molecular Structure Analysis

The molecular formula of N’,N’-Dimethylpropane-1,3-diamine is C5H14N2 . The InChI key is UQUPIHHYKUEXQD-UHFFFAOYSA-N . The SMILES string is N©CCCNC .Physical And Chemical Properties Analysis

N’,N’-Dimethylpropane-1,3-diamine has a molar mass of 102.181 g·mol−1 . It has a density of 0.817 g/mL and a boiling point of 145 °C . It is a clear colorless liquid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by M. V. Megen et al. (2014) reported on the synthesis, structure, and thermal decomposition of a new iodine inclusion compound in the 2,2-dimethylpropane-1,3-diamine/HI/I2 system. This research highlights the complex's unique structural characteristics and its transformation under specific thermal conditions M. V. Megen, A. Jablonka, & G. Reiss, 2014.

Chemical Reactions and Mechanisms

Xiang Zhang, Sheng-jun Yao, and Yinlong Guo (2008) investigated intramolecular methyl migration in protonated N,N′-dimethylpropane-1,3-diamine. Their research provides insight into the reaction mechanisms and energy pathways of these compounds, contributing to a deeper understanding of their chemical behavior Xiang Zhang, Sheng-jun Yao, & Yinlong Guo, 2008.

Coordination Compounds and Applications

The study by C. Wang (2007) on catena-Poly[[[N,N-dimethylpropane-1,3-diamine]thiocyanatocopper(II)]-μ-thiocyanato] explores the coordination chemistry of copper with N,N-dimethylpropane-1,3-diamine and thiocyanate ligands. This research is significant for understanding the structural aspects and potential applications of such coordination polymers C. Wang, 2007.

Corrosion Studies

The corrosion of gold anode in a weakly basic aqueous solution of N,N-dimethylpropane-1,3-diamine was studied by M. Vedenyapina et al. (2021). This research provides valuable insights into the corrosion mechanisms and the formation of colloidal gold nanoparticles, offering potential applications in materials science and nanotechnology M. Vedenyapina, V. Kuznetsov, S. A. Kulaishin, N. Makhova, & M. M. Kazakova, 2021.

Molecular Interactions and Atmospheric Chemistry

Research by J. Elm et al. (2016) on the strong hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid sheds light on the potential role of diamines in atmospheric processes, including particle formation and growth. This study is crucial for understanding atmospheric chemistry and the impact of diamines on air quality and climate J. Elm, C. Jen, T. Kurtén, & H. Vehkamäki, 2016.

Safety and Hazards

Eigenschaften

IUPAC Name |

N',N'-dimethylpropane-1,3-diamine;dihydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2HI/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERSPYRKVMAEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN.I.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N'-Dimethylpropane-1,3-diamine;dihydroiodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)

![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2799220.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)

![2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2799227.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)